2-(2,5-Dimethylphenyl)ethanol

Description

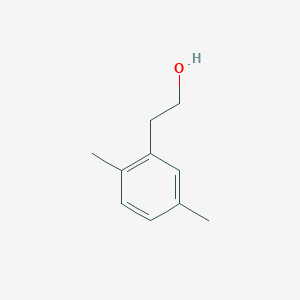

2-(2,5-Dimethylphenyl)ethanol is an aromatic alcohol featuring a phenyl ring substituted with two methyl groups at the 2- and 5-positions and an ethanol (-CH2CH2OH) side chain. The methyl groups enhance lipophilicity, while the ethanol moiety introduces hydrogen-bonding capacity, influencing solubility and reactivity .

Properties

IUPAC Name |

2-(2,5-dimethylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-8-3-4-9(2)10(7-8)5-6-11/h3-4,7,11H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJJCAJWXGQKFCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00289590 | |

| Record name | 2-(2,5-dimethylphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6972-51-6 | |

| Record name | 6972-51-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,5-dimethylphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-DIMETHYLPHENETHYL ALCOHOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,5-Dimethylphenyl)ethanol can be synthesized through several methods. One common method involves the reduction of 2-(2,5-dimethylphenyl)acetaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .

Another method involves the Grignard reaction, where 2,5-dimethylphenylmagnesium bromide reacts with ethylene oxide to produce this compound. This reaction is usually performed in an anhydrous environment to prevent the hydrolysis of the Grignard reagent .

Industrial Production Methods

Industrial production of this compound often involves catalytic hydrogenation of 2-(2,5-dimethylphenyl)acetaldehyde. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is conducted at elevated temperatures and pressures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

Oxidation: 2-(2,5-Dimethylphenyl)acetaldehyde

Reduction: 2-(2,5-Dimethylphenyl)ethane

Substitution: 2-(2,5-Dimethylphenyl)ethyl halides

Scientific Research Applications

2-(2,5-Dimethylphenyl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylphenyl)ethanol involves its interaction with various molecular targets and pathways. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. In reduction reactions, the compound gains electrons, leading to the formation of a saturated hydrocarbon .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Dimethylphenols

Dimethylphenols with varying substituent positions exhibit distinct physicochemical properties. For instance:

Key Observations :

- Solubility: The ethanol chain in 2-(2,5-Dimethylphenyl)ethanol likely increases water solubility compared to phenol derivatives due to hydrogen bonding .

Functional Group Variations

2-(2,5-Dimethylphenyl)-2-hydroxyacetic acid

This analog replaces the ethanol side chain with a hydroxyacetic acid (-CH(OH)COOH) group:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H12O3 | |

| Molecular Weight | 180.20 g/mol | |

| Melting Point | 115–118°C | |

| CAS RN | 5766-40-5 |

Comparison :

- The carboxylic acid group in this compound increases acidity (pKa ~2–3) compared to the neutral ethanol derivative.

- Higher melting point (115–118°C) suggests stronger intermolecular forces (e.g., hydrogen bonding) than this compound .

2-Amino-1-(2,5-dimethoxyphenyl)ethanol

This derivative features methoxy (-OCH3) and amino (-NH2) groups:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H15NO3 | |

| Synonyms | Midodrine Related Compound A |

Comparison :

- Methoxy vs. Methyl : Methoxy groups are electron-donating, enhancing aromatic ring reactivity in electrophilic substitution compared to methyl groups.

- Amino Group: Introduces basicity (pKa ~9–10), enabling salt formation and altering solubility profiles .

Substituent Effects on Reactivity

- Methyl Groups : Electron-donating methyl substituents in 2,5 positions activate the aromatic ring toward electrophilic attack (e.g., nitration, sulfonation) but may sterically hinder reactions at the ortho position.

- Ethanol Chain: The -OH group enables esterification or oxidation to ketones, while methyl groups stabilize the aryl ring against oxidative degradation .

Research Implications

- Synthetic Applications: this compound’s ethanol chain makes it a candidate for synthesizing surfactants or fragrance components.

- Pharmaceutical Potential: Structural analogs like 2-amino-1-(2,5-dimethoxyphenyl)ethanol are intermediates in drug synthesis (e.g., Midodrine derivatives) .

Limitations

Direct experimental data for this compound is scarce in the provided evidence. Further studies are required to confirm its physicochemical properties and applications.

Biological Activity

2-(2,5-Dimethylphenyl)ethanol, also known by its chemical formula CHO, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.

This compound is characterized by a phenolic structure with two methyl groups at the 2 and 5 positions of the phenyl ring. This substitution pattern is significant as it influences both the chemical reactivity and biological activity of the compound. The presence of a hydroxyl group (–OH) allows for hydrogen bonding, which is crucial for interactions with biological macromolecules such as proteins and nucleic acids.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This activity is important in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders .

- Anti-inflammatory Effects : Studies suggest that this compound can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This effect may provide therapeutic benefits in conditions characterized by chronic inflammation .

- Antiproliferative Activity : Research indicates that this compound has antiproliferative effects against certain cancer cell lines. For example, it has shown activity against canine cancer cell lines such as D17 and CLBL-1, with IC values indicating effective inhibition of cell growth .

Antioxidant Activity

A study demonstrated that this compound significantly reduced oxidative stress markers in vitro. It was found to decrease malondialdehyde (MDA) levels while increasing glutathione (GSH) levels in treated cells. These results suggest a protective role against oxidative damage.

Anti-inflammatory Activity

In animal models of inflammation, administration of this compound resulted in reduced swelling and pain response. The compound inhibited the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process.

Antiproliferative Effects

Table 1 summarizes the antiproliferative effects observed in various studies:

These findings indicate that this compound may have potential as a therapeutic agent in cancer treatment.

Case Studies

- Case Study on Antioxidant Effects : In a controlled study involving human fibroblast cells exposed to oxidative stress, treatment with this compound resulted in a significant reduction in cell death compared to untreated controls. The study highlighted the compound's potential for use in skin care formulations aimed at reducing signs of aging.

- Case Study on Anti-inflammatory Properties : A recent clinical trial assessed the effects of this compound on patients with rheumatoid arthritis. Results indicated a marked improvement in joint swelling and pain scores after four weeks of treatment, suggesting its utility as an adjunct therapy for inflammatory conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.